molecular formula C16H10F2N2O B11842080 2-(2,4-Difluorophenyl)quinoline-8-carboxamide CAS No. 655222-59-6

2-(2,4-Difluorophenyl)quinoline-8-carboxamide

Cat. No.: B11842080
CAS No.: 655222-59-6
M. Wt: 284.26 g/mol
InChI Key: LVBDQLHDJVAUIE-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)quinoline-8-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)quinoline-8-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method is the Pfitzinger reaction, which involves the condensation of isatins with anilines in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-(2,4-Difluorophenyl)quinoline-8-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the translation elongation factor 2 (PfEF2), which is critical for protein synthesis in certain pathogens. This inhibition disrupts the protein synthesis process, leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)quinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxamide group. This combination of functional groups enhances its chemical stability and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

655222-59-6

Molecular Formula

C16H10F2N2O

Molecular Weight

284.26 g/mol

IUPAC Name

2-(2,4-difluorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H10F2N2O/c17-10-5-6-11(13(18)8-10)14-7-4-9-2-1-3-12(16(19)21)15(9)20-14/h1-8H,(H2,19,21)

InChI Key

LVBDQLHDJVAUIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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